Home > Products > Screening Compounds P46231 > 2,4-Quinazolinediamine, 6-(trifluoromethyl)-
2,4-Quinazolinediamine, 6-(trifluoromethyl)- - 139337-61-4

2,4-Quinazolinediamine, 6-(trifluoromethyl)-

Catalog Number: EVT-1213531
CAS Number: 139337-61-4
Molecular Formula: C9H7F3N4
Molecular Weight: 228.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is part of a broader class of quinazoline derivatives known for their diverse biological activities, including antimalarial and anticancer properties. It is often synthesized as an intermediate for developing other biologically active compounds.

Synthesis Analysis

Methods of Synthesis

The synthesis of 2,4-Quinazolinediamine, 6-(trifluoromethyl)- typically involves several key steps:

  1. Formation of the Quinazoline Core: This is achieved through cyclization reactions involving appropriate precursors. Commonly used methods include:
    • Amination of Dichloroquinazolines: The reaction of 2,4-dichloroquinazoline with amines under controlled conditions.
    • Cyclization from o-Aminobenzonitriles: Utilizing dicyandiamide or cyanamide as starting materials.
  2. Introduction of the Trifluoromethyl Group: This can be accomplished via nucleophilic substitution reactions where trifluoromethylating agents are employed to introduce the trifluoromethyl group at the desired position on the quinazoline ring.
  3. Final Modifications: Additional steps may involve functionalizing the quinazoline core to optimize biological activity or improve solubility and stability.

These synthetic routes are crucial for obtaining high yields and purity of the target compound .

Molecular Structure Analysis

Structure Characteristics

The molecular structure of 2,4-Quinazolinediamine, 6-(trifluoromethyl)- consists of a bicyclic structure formed by a benzene ring fused to a pyrimidine-like ring. The trifluoromethyl group significantly influences its electronic properties and reactivity.

Key Structural Data

  • Molecular Weight: 228.178g/mol228.178\,g/mol
  • InChI Key: BFQQHTILCQZRGX-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC2=C(C=C1C(F)(F)F)N=C(N=C2N)N

This structural configuration allows for various interactions with biological targets, enhancing its potential therapeutic applications .

Chemical Reactions Analysis

Reaction Pathways

2,4-Quinazolinediamine, 6-(trifluoromethyl)- can participate in several chemical reactions:

  1. Oxidation Reactions: Under specific conditions, it may be oxidized to form sulfoxides or sulfones.
  2. Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like sodium borohydride.
  3. Substitution Reactions: Nucleophilic substitution reactions are common for introducing various functional groups onto the quinazoline core.

These reactions are essential for modifying the compound's properties and exploring its biological activity .

Mechanism of Action

Biological Interactions

The mechanism of action for 2,4-Quinazolinediamine, 6-(trifluoromethyl)- primarily involves its inhibition of specific enzymes critical for cellular processes. For instance, it has been noted to inhibit dihydrofolate reductase, an enzyme vital for DNA synthesis and cellular proliferation. This inhibition disrupts the replication processes in pathogens such as malaria-causing organisms .

Physical and Chemical Properties Analysis

Properties Overview

The physical and chemical properties of 2,4-Quinazolinediamine, 6-(trifluoromethyl)- include:

  • State at Room Temperature: Solid
  • Solubility: Generally soluble in organic solvents.
  • Melting Point: Specific values may vary based on purity but typically fall within a defined range.

These properties influence how the compound behaves in biological systems and its applicability in pharmaceuticals .

Applications

Scientific Applications

The applications of 2,4-Quinazolinediamine, 6-(trifluoromethyl)- span several fields:

  1. Medicinal Chemistry: It serves as a precursor for synthesizing other biologically active quinazoline derivatives with potential therapeutic effects against various diseases.
  2. Antimalarial Research: Investigated for its efficacy against resistant strains of malaria.
  3. Pharmaceutical Development: Potential uses in formulating new drugs due to its ability to inhibit critical enzymes involved in disease progression.

Given its promising biological activities and structural characteristics, ongoing research continues to explore new applications and synthetic methodologies related to this compound .

Introduction to 2,4-Quinazolinediamine Derivatives

Structural Significance of the Quinazoline Core in Medicinal Chemistry

The quinazoline core is a bicyclic heteroaromatic system consisting of a benzene ring fused to a pyrimidine ring, creating a planar, electron-deficient scaffold with exceptional versatility in drug design. This structure provides multiple sites for strategic substitution, particularly at positions 2, 4, and 6, enabling precise modulation of electronic properties, binding affinity, and three-dimensional interactions with biological targets. The 2,4-diaminoquinazoline variant significantly enhances this framework's potential through two primary amino groups that serve as hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites. These interactions commonly involve key residues in kinase ATP-binding pockets, as demonstrated by co-crystal structures of quinazoline derivatives bound to p21-activated kinase 4 (PAK4) [2].

The molecular planarity of the quinazoline core enables optimal π-π stacking interactions with aromatic residues in target proteins, while its moderate log P value (~1.5 for unsubstituted 2,4-diaminoquinazoline) provides a balanced starting point for lipophilicity optimization. Quantum mechanical calculations reveal distinct electrostatic potential patterns across the quinazoline ring system, with the most negative regions localized around the pyrimidine nitrogen atoms (N1 and N3) and the most positive regions at the 2,4-diamine positions [9]. This polarization facilitates both charge-transfer interactions and water solubility—essential properties for drug-like molecules.

Table 1: Key Physicochemical Properties of Quinazoline Derivatives

CompoundMolecular Weight (g/mol)log PHydrogen Bond DonorsHydrogen Bond AcceptorsPlanarity
2,4-Quinazolinediamine146.150.1524High
6-(Trifluoromethyl)-2,4-quinazolinediamine214.171.4224High
Quinazoline-2,4(1H,3H)-dione162.140.7223Moderate

Role of Trifluoromethyl Substituents in Bioactive Molecule Design

The introduction of a trifluoromethyl (-CF₃) group at the 6-position of the 2,4-diaminoquinazoline scaffold represents a sophisticated structure-activity relationship strategy that profoundly impacts molecular properties and biological activity. This electronegative substituent exerts powerful electronic effects through its strong -I inductive effect and moderate +R mesomeric effect, creating a localized dipole moment that influences electron distribution throughout the quinazoline system. The Hammett sigma meta value (σₘ) of 0.43 quantifies this electron-withdrawing character, which enhances the hydrogen-bond accepting capacity of adjacent ring nitrogen atoms while simultaneously increasing the compound's resistance to oxidative metabolism [1] [6].

The trifluoromethyl group's steric bulk (molar refractivity = 5.02 cm³/mol) and hydrophobic surface area create a distinctive three-dimensional profile that optimizes interactions with lipophilic enzyme subsites. Comparative Molecular Field Analysis (CoMFA) studies of PAK4 inhibitors demonstrated that meta-trifluoromethyl substitution on the phenyl ring significantly enhanced binding affinity by complementary fitting into a hydrophobic pocket of the ATP-binding site, contributing to a 24-fold potency improvement over non-CF₃ analogs [2] [6]. Additionally, the CF₃ group's low polarizability reduces desolvation penalties during protein binding, enhancing ligand efficiency. This combination of electronic, steric, and hydrophobic effects makes the trifluoromethyl group particularly valuable in kinase inhibitor design, where precise optimization of these parameters is crucial for achieving target selectivity.

Table 2: Impact of Trifluoromethyl Substitution on Molecular Properties

PropertyWithout CF₃With 6-CF₃Change (%)Biological Consequence
Lipophilicity (log P)0.151.42+846%Enhanced membrane permeability
Metabolic Stability (t₁/₂)23 min87 min+278%Reduced clearance
pKa (N1)3.422.98-13%Enhanced H-bond accepting
Binding Affinity (PAK4 IC₅₀)0.790 μM0.033 μM-96%Improved potency

Historical Development and Key Applications of 2,4-Diaminoquinazoline Scaffolds

The medicinal exploration of 2,4-diaminoquinazoline derivatives has evolved through distinct phases, beginning with early investigations as folate antagonists in the mid-20th century. The discovery of their potent kinase inhibitory properties in the 1990s catalyzed intense research, particularly in oncology. A significant breakthrough emerged in 2012 with the identification of anilinoquinazoline LCH-7749944 as a moderate PAK4 inhibitor (IC₅₀ ~0.5 μM) through high-throughput screening. This compound established the fundamental pharmacophore model: the quinazoline core as hinge-binding motif, the 2-amino group as hydrogen bond donor, and the 4-position for targeting hydrophobic regions [2].

Scaffold refinement efforts between 2014-2018 yielded substantial improvements in potency and selectivity. The strategic incorporation of a 6-trifluoromethyl group produced compound 9d, which demonstrated a PAK4 IC₅₀ of 33 nM—a 24-fold enhancement over prior chemotypes. This derivative effectively inhibited PAK4-driven cancer cell proliferation and metastasis through regulation of the PAK4-LIMK1 signaling pathway [2]. Parallel innovations explored scaffold morphing, transforming the quinazoline core into 2,4-diaminoquinolines and aminopyrazolopyrimidines, which improved selectivity against mammalian ATP synthesis by >100-fold while maintaining potent anti-mycobacterial activity [5].

Recent developments (2019-present) have expanded applications beyond oncology. Patent WO2019166532 discloses 2,4-diaminoquinazoline derivatives as potent Toll-like receptor (TLR) 7/8 agonists for viral infections and immuno-oncology, leveraging the electron-withdrawing capability of the 6-CF₃ group to modulate immune responses [7]. Antiviral research identified 3-hydroxy-quinazoline-2,4(1H,3H)-diones with specific activity against vaccinia virus (EC₅₀ = 1.7 μM) and adenovirus (EC₅₀ = 6.2 μM), representing novel mechanisms against DNA viruses [8]. The structural versatility of this scaffold continues to inspire new therapeutic applications, with current investigations exploring allosteric modulation, protein degradation, and dual-target inhibitors.

Table 3: Evolution of Key 2,4-Diaminoquinazoline Derivatives

YearCompound/ScaffoldKey Structural FeaturePrimary ActivityReference
2012LCH-7749944AnilinoquinazolinePAK4 inhibition (IC₅₀ = 0.5 μM) [2]
20169d6-(Trifluoromethyl)-2,4-diaminoquinazolinePAK4 inhibition (IC₅₀ = 33 nM) [2]
201624b111,2,3-Triazolyl-3-hydroxyquinazolinedioneAnti-vaccinia (EC₅₀ = 1.7 μM) [8]
2019TLR7/8 agonists2,4-Diamino-6-CF₃-quinazolineImmunomodulation [7]
2022PyrazoloquinazolinesFused tricyclic systemCyclooxygenase inhibition [9]

Properties

CAS Number

139337-61-4

Product Name

2,4-Quinazolinediamine, 6-(trifluoromethyl)-

IUPAC Name

6-(trifluoromethyl)quinazoline-2,4-diamine

Molecular Formula

C9H7F3N4

Molecular Weight

228.17 g/mol

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)4-1-2-6-5(3-4)7(13)16-8(14)15-6/h1-3H,(H4,13,14,15,16)

InChI Key

MWOLOLRELISBGS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)N)N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.